2-Amino-4-bromo-6-methylbenzonitrile
Overview
Description
2-Amino-4-bromo-6-methylbenzonitrile is an organic compound with the molecular formula C8H7BrN2 It is a derivative of benzonitrile, characterized by the presence of an amino group at the second position, a bromine atom at the fourth position, and a methyl group at the sixth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-6-methylbenzonitrile can be achieved through several methods. One common approach involves the bromination of 2-Amino-6-methylbenzonitrile using bromine in the presence of a suitable catalyst. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position.
Another method involves the Suzuki-Miyaura coupling reaction, where 2-Amino-6-methylbenzonitrile is reacted with a boronic acid derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-bromo-6-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).
Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid derivative, and a base like potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Nitro derivatives.
Reduction Products: Corresponding amines.
Scientific Research Applications
2-Amino-4-bromo-6-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-bromo-6-methylbenzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and bromine groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the biological context and the specific target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methylbenzonitrile
- 2-Amino-6-methylbenzonitrile
- 2-Amino-4-bromophenol
Uniqueness
2-Amino-4-bromo-6-methylbenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both an amino group and a bromine atom on the benzene ring allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields .
Properties
IUPAC Name |
2-amino-4-bromo-6-methylbenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-6(9)3-8(11)7(5)4-10/h2-3H,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBDPKMBWZFWOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C#N)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609964-29-5 | |
Record name | 2-AMINO-4-BROMO-6-METHYLBENZONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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